molecular formula C17H12BrNO3S B2414870 Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477490-15-6

Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2414870
CAS RN: 477490-15-6
M. Wt: 390.25
InChI Key: UJRRKRWWCXOPKI-UHFFFAOYSA-N
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Description

“Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate” is a chemical compound with the linear formula C14H12BrNO3S . It is a solid substance with a melting point between 114 - 116 degrees Celsius .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate”, often involves heterocyclization of various substrates . One method involves an aryne reaction with alkynyl sulfides, which can synthesize a wide range of 3-substituted benzothiophenes . This method uses easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The InChI code for this compound is 1S/C14H12BrNO3S/c1-16(11-7-8-20-12(11)14(18)19-2)13(17)9-3-5-10(15)6-4-9/h3-8H,1-2H3 .


Chemical Reactions Analysis

Thiophene derivatives, including “Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate”, can be synthesized through various reactions, such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions involve condensation between different compounds to form the thiophene derivatives .


Physical And Chemical Properties Analysis

“Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate” is a solid substance with a melting point between 114 - 116 degrees Celsius . Its molecular weight is 354.22 .

Scientific Research Applications

a. Anticancer Properties: Thiophene derivatives have demonstrated promising anticancer activity. Researchers are investigating the potential of this compound as an anti-tumor agent. Its mechanism of action and efficacy against specific cancer cell lines warrant further exploration.

b. Anti-Inflammatory Effects: The thiophene ring system often exhibits anti-inflammatory properties. Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate could serve as a lead compound for developing novel anti-inflammatory drugs.

c. Antimicrobial Activity: Thiophene derivatives have shown activity against various pathogens. This compound might contribute to the development of new antimicrobial agents, addressing the growing challenge of drug-resistant bacteria.

d. Cardiovascular Applications: Compounds containing the thiophene ring system, such as Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate, may have antihypertensive and anti-atherosclerotic effects. Investigating its impact on cardiovascular health is crucial.

Analytical Chemistry

This compound can also serve as a probe or sensor:

a. Quantitative Detection of Indium (In³⁺): Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate exhibits ratiometric emission intensity changes in response to In³⁺ concentration. It could be used for quantitative analysis and detection of indium ions .

Safety and Hazards

“Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate” is classified under GHS07, with hazard codes H302, H312, and H332 . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using personal protective equipment .

Future Directions

The future directions for “Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, their synthesis methods could be optimized for efficiency and versatility .

properties

IUPAC Name

methyl 3-[(2-bromobenzoyl)amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3S/c1-22-17(21)15-14(11-7-3-5-9-13(11)23-15)19-16(20)10-6-2-4-8-12(10)18/h2-9H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRRKRWWCXOPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-bromobenzamido)benzo[b]thiophene-2-carboxylate

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